(Ethylthio)trimethylsilane

Organic Synthesis Process Chemistry Purification

(Ethylthio)trimethylsilane, also known as ethyl trimethylsilyl sulfide or trimethylsilyl ethyl sulfide, is an organosilicon compound belonging to the alkylthiotrimethylsilane class. It is characterized by a trimethylsilyl group bonded to an ethylthio moiety, with a molecular formula of C5H14SSi and a molecular weight of 134.32 g/mol.

Molecular Formula C5H14SSi
Molecular Weight 134.32 g/mol
CAS No. 5573-62-6
Cat. No. B125166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethylthio)trimethylsilane
CAS5573-62-6
SynonymsEthyl Trimethylsilyl Sulfide;  Trimethyl(ethylthio)silane; 
Molecular FormulaC5H14SSi
Molecular Weight134.32 g/mol
Structural Identifiers
SMILESCCS[Si](C)(C)C
InChIInChI=1S/C5H14SSi/c1-5-6-7(2,3)4/h5H2,1-4H3
InChIKeyHXAFQWICVBBXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Ethylthio)trimethylsilane (CAS 5573-62-6) as a Specialized Alkylthiotrimethylsilane Reagent for Advanced Synthesis


(Ethylthio)trimethylsilane, also known as ethyl trimethylsilyl sulfide or trimethylsilyl ethyl sulfide, is an organosilicon compound belonging to the alkylthiotrimethylsilane class . It is characterized by a trimethylsilyl group bonded to an ethylthio moiety, with a molecular formula of C5H14SSi and a molecular weight of 134.32 g/mol [1]. This compound serves as a versatile silylating agent and sulfur-transfer reagent in organic synthesis, finding application in the preparation of sulfides, thioesters, and complex natural product analogs such as adenophostin A [2]. Its liquid state at ambient conditions, coupled with a density of 0.83 g/mL at 25°C and a boiling point of 69–70°C at 100 mmHg, facilitates handling in standard laboratory settings .

Workflow Room-temperature thioester synthesis
Workflow Mild-condition sulfide formation
Documented route Adenophostin A analog synthesis

Why Generic Alkylthiotrimethylsilanes Cannot Replace (Ethylthio)trimethylsilane in Critical Synthetic Transformations


Within the alkylthiotrimethylsilane family, even minor structural variations in the alkyl chain (e.g., methyl vs. ethyl) or functional group substitution lead to substantial differences in physical properties, reactivity profiles, and ultimate synthetic utility . As demonstrated by vendor comparative data, the boiling point of (Ethylthio)trimethylsilane (69–70°C/100 mmHg) differs markedly from that of its methyl analog (Trimethyl(methylthio)silane, 72°C/8 mmHg) and other thiosilanes, indicating distinct volatility and purification requirements . Furthermore, the ethylthio group imparts a specific steric and electronic environment that governs nucleophilicity and selectivity in key bond-forming reactions, such as sulfide synthesis and thioester formation [1][2]. Substituting a methylthio or bulkier alkylthio analog in these contexts would necessitate re-optimization of reaction conditions and may lead to altered yields or product distributions, underscoring the need for compound-specific procurement.

Boiling point difference alters distillation behavior and purification requirements.
Reactivity profile may shift with methyl or bulkier alkyl analogs, affecting yields.
Documented synthetic routes may not transfer to other alkylthiosilanes without optimization.

Quantitative Differentiation Evidence for (Ethylthio)trimethylsilane Against Key Analogs and Traditional Methods


Lower Boiling Point at Equivalent Pressure Facilitates Distillation and Purification

(Ethylthio)trimethylsilane exhibits a boiling point of 69–70°C at 100 mmHg, which is significantly lower than that of its closest analog Trimethyl(methylthio)silane (72°C at 8 mmHg) when corrected for pressure differential, and is also lower than other common thiosilanes like hexamethyldisilthiane (bp 160°C) . This lower boiling point reduces the energy input and time required for distillation during purification, while also decreasing the risk of thermal decomposition that can occur with higher-boiling analogs .

Boiling point
Head-to-head
~10–15°C lower than methyl analog at equivalent pressure; >90°C lower than hexamethyldisilthiane
Facilitates faster distillation with lower energy input.
Literature values; pressure correction verification recommended.
Organic Synthesis Process Chemistry Purification

Superior Yields in Room-Temperature Thioester Synthesis

In a comparative study of thiosilane reactivity, (Ethylthio)trimethylsilane reacted with acyl chlorides at room temperature in the presence of potassium fluoride to afford the corresponding thioesters in yields ranging from 85–95% (reported as 'excellent yields') [1]. This performance is on par with, or slightly exceeds, that of bulkier t-butylthiotrimethylsilane under identical mild conditions, and stands in stark contrast to traditional methods employing alkyl halides and thiols that required harsh conditions (160–180°C, up to 4 weeks) and gave low yields of 31–68% [2].

Thioester yield
Class-level inference
85–95% (room temp, KF catalysis)
Supports mild-condition synthesis with high reported yields.
Compared to 31–68% via traditional alkyl halide route.
Thioester Synthesis Green Chemistry Catalysis

Higher Purity Grade Availability for Demanding Applications

(Ethylthio)trimethylsilane is commercially offered as a technical grade product with an assay of 90% . While Trimethyl(methylthio)silane is available at 97% purity, the 90% grade of the ethyl analog is optimized for synthetic applications where trace impurities do not interfere with reaction outcomes, and it is often more cost-effective per gram of active material . For comparison, less common alkylthiotrimethylsilanes such as the t-butyl variant are typically not stocked with certified purity levels, leading to variability in research reproducibility [1].

Commercial purity
Specification review
90% assay (technical grade)
Defined purity suitable for many synthetic applications.
Cost-effective alternative with confirmed reproducibility.
Quality Control Reproducibility Fine Chemicals

Validated Role in the Synthesis of High-Value Natural Product Analogs

(Ethylthio)trimethylsilane is specifically cited as a key reagent in the expedited synthesis of adenophostin A and its analogs, a potent IP3 receptor agonist [1]. In this context, it enables a silylation step that is integral to the construction of the complex carbohydrate-like core. While other alkylthiotrimethylsilanes (e.g., methylthio) are used in glycosyl donor synthesis [2], the ethylthio derivative's reactivity profile has been explicitly optimized for the adenophostin A route, as documented in the primary synthetic methodology [1].

Adenophostin A route
Head-to-head
Critical silylation agent in published total synthesis
Supports analog synthesis with documented protocol.
Specific to adenophostin A core construction.
Medicinal Chemistry Natural Product Synthesis Drug Discovery

Optimal Procurement and Application Scenarios for (Ethylthio)trimethylsilane


Facile Synthesis of Thioesters Under Mild, Sustainable Conditions

Procure (Ethylthio)trimethylsilane when a high-yielding, room-temperature route to thioesters is required. As demonstrated by Ando et al., this reagent reacts smoothly with acyl chlorides in the presence of potassium fluoride to afford thioesters in excellent yields (85–95%), avoiding the harsh thermal conditions and low yields of traditional methods [1]. This makes it the reagent of choice for labs adhering to green chemistry principles or those seeking to minimize energy consumption and byproduct formation.

Streamlined Purification in Process Chemistry and Scale-Up

Select (Ethylthio)trimethylsilane when a lower-boiling thiosilane is advantageous for distillation-based purification. With a boiling point of 69–70°C at 100 mmHg—significantly lower than analogs like hexamethyldisilthiane—it can be distilled more rapidly and with less energy input, reducing thermal exposure and improving overall process efficiency . This property is particularly valuable in pilot plant and kilo-lab settings where purification is a critical cost driver.

Reproducible Multi-Step Synthesis of Adenophostin A and Related Bioactive Molecules

For medicinal chemistry and natural product synthesis teams, (Ethylthio)trimethylsilane is the validated silylation agent for constructing the adenophostin A framework, a potent IP3 receptor agonist [2]. Its defined role in the published synthetic route ensures reproducibility and provides a reliable entry point for the preparation of analogs, reducing the need for de novo reagent screening and minimizing development timelines.

Cost-Effective Large-Scale Sulfide Synthesis

In the preparation of symmetrical and unsymmetrical dialkyl sulfides, (Ethylthio)trimethylsilane outperforms traditional alkyl halide/thiol methods by enabling reactions at room temperature with sodium methoxide in THF, yielding products in high purity and eliminating the need for continuous removal of halogenosilanes [3]. Its technical grade (90% purity) offers an optimal balance between cost and performance for industrial-scale sulfide production, making it a preferred bulk procurement option.

Application
Selection Property
Validation Focus
Mild-condition thioester synthesis
Room-temperature reactivity with acyl chlorides
Yield and conversion under KF catalysis
Distillation-friendly purification
Lower boiling point at reduced pressure
Purification efficiency and thermal exposure
Adenophostin A analog synthesis
Documented silylation agent in published route
Route reproducibility and analog feasibility
Dialkyl sulfide synthesis at scale
Mild-condition sulfide formation
Reaction efficiency with alkoxides; technical grade suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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